H-D-Ala-D-Ala-D-Ala-OH

描述

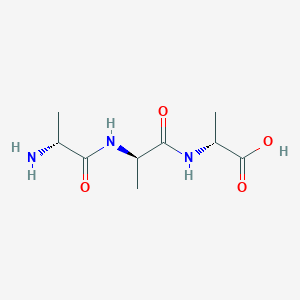

H-D-Ala-D-Ala-D-Ala-OH is a tripeptide composed of three D-alanine residues. This compound is significant in biochemical research due to its role as a substrate for D-aminopeptidase, an enzyme involved in the metabolism of D-amino acids .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-D-Ala-D-Ala-OH typically involves the stepwise coupling of D-alanine residues. The process begins with the protection of the amino group of D-alanine, followed by the activation of the carboxyl group to form an ester or an amide bond. The coupling reactions are usually facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The final deprotection step yields the desired tripeptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield .

化学反应分析

Types of Reactions

H-D-Ala-D-Ala-D-Ala-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

Hydrolysis: Produces individual D-alanine residues.

Oxidation: Produces oximes or nitriles.

Substitution: Produces substituted derivatives of the tripeptide.

科学研究应用

Role in Bacterial Cell Wall Synthesis

Biosynthesis of Peptidoglycan Precursors

H-D-Ala-D-Ala-D-Ala-OH serves as a crucial precursor for the synthesis of peptidoglycan, an essential component of bacterial cell walls. The presence of D-alanine residues is critical for forming cross-links in the peptidoglycan layer, which contributes to the structural integrity of bacteria. This function makes it a target for antibiotics such as vancomycin and teicoplanin, which inhibit cell wall synthesis by binding to D-Ala-D-Ala structures .

Mechanism of Action Against Antibiotics

The interaction between this compound and antibiotics is pivotal in combating bacterial infections. For example, vancomycin binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the transpeptidation process necessary for cell wall formation. Studies have shown that alterations in the availability of D-alanine can influence antibiotic resistance mechanisms in various bacterial species, highlighting its significance in microbial biochemistry .

Clinical Applications

Radiotracer Development for Imaging

Recent research has explored the use of D-alanine derivatives, including this compound, as radiotracers for positron emission tomography (PET). These compounds exhibit high sensitivity towards pathogenic bacteria while showing low incorporation into mammalian cells. This characteristic allows for effective imaging of bacterial infections in vivo, providing a potential clinical tool for diagnosing infections that are difficult to detect using conventional imaging methods .

Inhibition of D-Alanine Ligase

this compound has been studied for its inhibitory effects on D-alanine:D-alanine ligase (Ddl), an enzyme crucial for bacterial cell wall biosynthesis. Inhibition of this enzyme can lead to increased susceptibility of bacteria to antibiotics. For instance, D-cycloserine, a structural analog of D-alanine, targets both alanine racemase and Ddl, demonstrating how manipulation of D-alanine pathways can enhance antibiotic efficacy against resistant strains .

Research Insights

Case Studies and Experimental Findings

- Detection of Pathogenic Bacteria : A study demonstrated that d-[3-11C]alanine, derived from D-alanine, accumulated significantly in living microorganisms during preclinical trials involving murine models. This accumulation was not observed in areas of sterile inflammation, indicating the potential for using such compounds in clinical diagnostics .

- Immunomodulatory Effects : Research on Lacticaseibacillus plantarum mutants showed that alterations in D-alanine incorporation affected cytokine induction during immune responses. This finding underscores the importance of this compound in modulating immune reactions through its role in peptidoglycan structure .

Summary Table

作用机制

H-D-Ala-D-Ala-D-Ala-OH acts as a substrate for D-aminopeptidase, which cleaves the peptide bonds between the D-alanine residues. This enzymatic activity is crucial for the metabolism of D-amino acids in bacteria. The compound’s interaction with D-aminopeptidase involves binding to the enzyme’s active site, where the peptide bonds are hydrolyzed .

相似化合物的比较

Similar Compounds

H-D-Ala-D-Ala-OH: A dipeptide composed of two D-alanine residues.

H-Ala-Ala-OH: A dipeptide composed of two L-alanine residues.

H-D-Ala-D-Ala-D-Ala-D-Ala-OH: A tetrapeptide composed of four D-alanine residues

Uniqueness

H-D-Ala-D-Ala-D-Ala-OH is unique due to its specific sequence of three D-alanine residues, which makes it a valuable substrate for studying D-aminopeptidase activity. Its structure allows for the investigation of enzyme-substrate interactions and the development of inhibitors targeting bacterial enzymes involved in peptidoglycan synthesis .

生物活性

H-D-Ala-D-Ala-D-Ala-OH, also known as D-alanyl-D-alanine, is a dipeptide that plays a crucial role in bacterial cell wall synthesis. It serves as a substrate for various enzymes, particularly D-alanine:D-alanine ligase (Ddl), which is essential for the formation of peptidoglycan, a vital component of bacterial cell walls. The biological activity of this compound has significant implications for antibiotic resistance and the development of new antimicrobial agents.

- Molecular Formula : C₆H₁₂N₂O₃

- Molecular Weight : 160.17 g/mol

- Density : 1.208 g/cm³

- Melting Point : 286 - 288 °C

- Boiling Point : 402.6 °C at 760 mmHg

H-D-Ala-D-Ala-OH is primarily involved in the transpeptidation reaction during peptidoglycan biosynthesis. This reaction is catalyzed by Ddl enzymes, which utilize ATP to activate D-alanine, leading to the formation of D-Ala-D-Ala dipeptides that are subsequently incorporated into the growing peptidoglycan chain.

Enzymatic Interaction

The interaction between H-D-Ala-D-Ala-OH and Ddl enzymes has been extensively studied. For example, research indicates that D-cycloserine (DCS), an antibiotic that mimics D-Ala, inhibits Ddl by binding to its active site, thereby blocking the formation of peptidoglycan and leading to bacterial cell lysis .

Biological Activity and Inhibition Studies

Recent studies have highlighted the biological activity of H-D-Ala-D-Ala-OH in inhibiting bacterial growth through its role as a substrate for Ddl:

- Inhibition of Ddl :

-

Case Study - Mycobacterium tuberculosis :

- In a study focusing on multidrug-resistant strains of Mycobacterium tuberculosis, it was found that DCS's mechanism involves the phosphorylation of H-D-Ala-D-Ala-OH, producing a novel entity that binds to Ddl with high affinity . This highlights the potential for using H-D-Ala-D-Ala-OH derivatives in developing new antibiotics.

Research Findings Summary

Implications for Antibiotic Development

The understanding of H-D-Ala-D-Ala-OH's biological activity has significant implications for antibiotic development. By targeting the Ddl enzyme with analogs of H-D-Ala-D-Ala-OH, researchers can design more effective antibiotics that circumvent existing resistance mechanisms.

属性

IUPAC Name |

2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912147 | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-86-2, 1114-94-9 | |

| Record name | NSC334939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。